N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride involves the reaction of 3-(dibutylamino)-1-propanol with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the ester linkage. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride undergoes various chemical reactions, including:
Substitution: The chloride ion can be substituted with other nucleophiles, such as bromide or iodide, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, sodium hydroxide
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride
Substitution: Sodium bromide, sodium iodide
Major Products Formed
Hydrolysis: 3-(dibutylamino)-1-propanol, 4-nitrobenzoic acid
Reduction: N,N-Di-n-butyl-N-3-[4-aminobenzoyloxy)propyl]ammonium Chloride
Substitution: N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Bromide/Iodide
Scientific Research Applications
N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The ester linkage allows the compound to act as a prodrug, releasing active metabolites upon hydrolysis.
Comparison with Similar Compounds
Similar Compounds
- N,N-Di-n-butyl-N-3-[4-aminobenzoyloxy)propyl]ammonium Chloride
- N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Bromide
- N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Iodide
Uniqueness
N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride is unique due to its combination of a nitrobenzoyloxy group and a dibutylamino propyl moiety. This structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-(dibutylamino)propyl 4-nitrobenzoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-3-5-12-19(13-6-4-2)14-7-15-24-18(21)16-8-10-17(11-9-16)20(22)23;/h8-11H,3-7,12-15H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGSAWGNHBLSIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747597 |
Source
|
Record name | 3-(Dibutylamino)propyl 4-nitrobenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-71-5 |
Source
|
Record name | 3-(Dibutylamino)propyl 4-nitrobenzoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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